molecular formula C15H16ClN B2708207 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 100240-18-4

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B2708207
CAS No.: 100240-18-4
M. Wt: 245.75
InChI Key: LUXRVMSXRVDJOT-UHFFFAOYSA-N
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Description

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that features a naphthalene ring fused to a tetrahydropyridine moiety

Scientific Research Applications

4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some naphthalene derivatives have been studied for their antimicrobial properties .

Safety and Hazards

As with any chemical compound, handling “4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride” would require proper safety measures. Naphthalene and its derivatives can be hazardous and may require special handling and disposal procedures .

Future Directions

The future research directions would depend on the properties and potential applications of the compound. Naphthalene derivatives have been extensively studied for their potential uses in medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of naphthalene derivatives with tetrahydropyridine precursors under specific conditions. One common method includes the use of naphthalene-1-carbaldehyde and tetrahydropyridine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Dihydronaphthalenes.

    Substitution: Halogenated naphthalenes.

Comparison with Similar Compounds

    Naphthalene: A simpler aromatic hydrocarbon with similar structural features.

    Tetrahydropyridine: A related compound with a similar nitrogen-containing ring structure.

    Naphthalen-1-yl derivatives: Compounds with similar naphthalene-based structures.

Uniqueness: 4-(Naphthalen-1-yl)-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its combination of a naphthalene ring and a tetrahydropyridine moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-naphthalen-1-yl-1,2,3,6-tetrahydropyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N.ClH/c1-2-6-14-12(4-1)5-3-7-15(14)13-8-10-16-11-9-13;/h1-8,16H,9-11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXRVMSXRVDJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C2=CC=CC3=CC=CC=C32.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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